(S)-2-(Fmoc-amino)-5-cyclohexylpentanoic Acid
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Overview
Description
Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid is a derivative of amino acids, specifically modified with the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino function, allowing for selective reactions during peptide assembly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
In industrial settings, the production of Fmoc-protected amino acids often employs automated peptide synthesizers. These machines facilitate the repetitive cycles of deprotection and coupling required for peptide synthesis. The use of solid-phase supports, such as resins, allows for efficient synthesis and purification of the desired peptides .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base like piperidine, resulting in the free amino acid.
Coupling: The amino group can react with activated carboxylic acids or esters to form peptide bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF is commonly used for Fmoc deprotection.
Major Products
The primary products formed from these reactions are peptides with specific sequences, where Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid is incorporated at desired positions.
Scientific Research Applications
Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: Researchers use it to study protein-protein interactions and enzyme functions.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for various applications, including diagnostics and biotechnology
Mechanism of Action
The primary function of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid is to serve as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These include other Fmoc-protected derivatives like Fmoc-phenylalanine and Fmoc-lysine.
Boc-protected amino acids: These use the tert-butyloxycarbonyl (Boc) group as a protecting group instead of Fmoc.
Uniqueness
Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid is unique due to its specific structure, which includes a cyclohexyl group. This provides distinct steric and hydrophobic properties, making it valuable for synthesizing peptides with specific conformational and functional characteristics .
Properties
Molecular Formula |
C26H31NO4 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
5-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C26H31NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h4-7,12-15,18,23-24H,1-3,8-11,16-17H2,(H,27,30)(H,28,29) |
InChI Key |
YDXWZVLKKWJUMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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